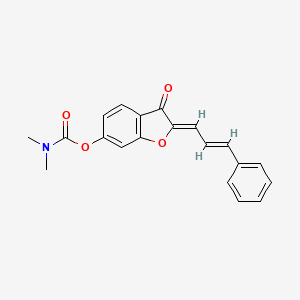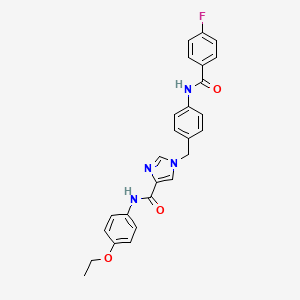![molecular formula C22H17N3O3 B2596456 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 865285-78-5](/img/structure/B2596456.png)
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule. It contains several functional groups, including an oxadiazole ring, a biphenyl group, and a carboxamide group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The oxadiazole ring, biphenyl group, and carboxamide group are all rigid structures, which could lead to a highly ordered, crystalline material. The presence of the methoxy group could also influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the carboxamide group could be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the methoxy and carboxamide groups, while its melting and boiling points would be influenced by the size and complexity of the molecule .Aplicaciones Científicas De Investigación
Antidiabetic Potential
Research has synthesized a series of derivatives related to the target compound, indicating potential antidiabetic activity through in vitro screenings. Specifically, these compounds were evaluated for their ability to inhibit α-amylase, an enzyme relevant to diabetes management (J. Lalpara et al., 2021).
Anticancer Activity
Several studies have highlighted the anticancer properties of derivatives of the compound. Novel 1,3,4-oxadiazole derivatives have been synthesized and shown to exhibit cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy development (Ashraf S. Hassan et al., 2014). Furthermore, specific derivatives have been evaluated for their anticancer potential, demonstrating moderate to excellent activity against breast, lung, prostate, and colon cancer cell lines, offering insights into the structural requirements for anticancer efficacy (T. Yakantham et al., 2019).
Antibacterial and Antimicrobial Applications
Compounds related to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide have also shown promise in antibacterial applications. Novel 1,3,4-oxadiazoles have been synthesized and tested for their antibacterial activity, presenting a new approach to combating bacterial infections (N. P. Rai et al., 2009).
Nematicidal Activity
Derivatives of the compound have demonstrated nematicidal activities, offering potential agricultural applications. Specifically, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and showed good activity against Bursaphelenchus xylophilus, suggesting their use as lead compounds for nematicide development (Dan Liu et al., 2022).
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Therefore, its bioavailability, distribution in the body, metabolism, and excretion rates are currently unknown .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .
Direcciones Futuras
The study of new and complex organic compounds like “N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a vibrant field of research. Future work could explore its potential applications, investigate its synthesis and properties in more detail, and examine its safety and environmental impact .
Propiedades
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-10-6-5-9-18(19)21-24-25-22(28-21)23-20(26)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFDJLWHINHUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B2596374.png)
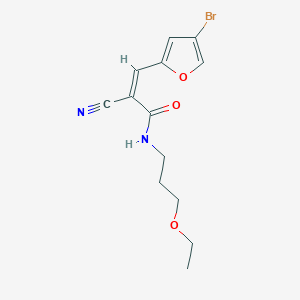

![Ethyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2596378.png)
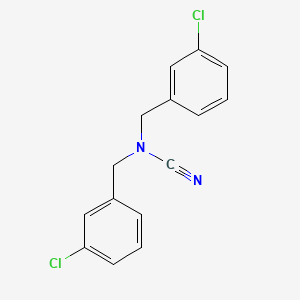
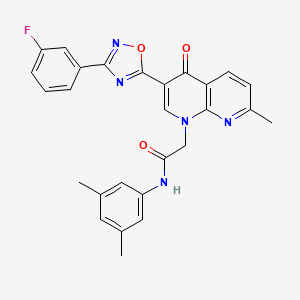
![N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2596382.png)
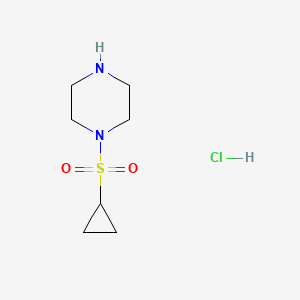
![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)
